

JHU-75528: A Superior Radiotracer for Cannabinoid CB1 Receptor Imaging

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Compound of Interest

Compound Name: JHU-75528

Cat. No.: B1251259

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For researchers, scientists, and drug development professionals, the quest for precise and reliable tools to investigate the cannabinoid system is paramount. **JHU-75528**, also known as [^{11}C]OMAR, has emerged as a significant advancement in the field of positron emission tomography (PET) imaging for the cannabinoid type 1 (CB1) receptor. This guide provides an objective comparison of **JHU-75528** with previous CB1 tracers, supported by experimental data, to highlight its advantages in preclinical and clinical research.

The development of effective PET radioligands for the CB1 receptor has been challenging, primarily due to the lipophilic nature of cannabinoid compounds, which often leads to high nonspecific binding and poor imaging contrast. **JHU-75528** was designed to overcome these limitations, offering a better-defined signal for the quantification of CB1 receptors in the brain.

Key Advantages of JHU-75528 ([^{11}C]OMAR)

JHU-75528 demonstrates several key advantages over its predecessors, making it a more suitable tool for quantitative PET imaging of CB1 receptors:

- **Optimal Lipophilicity:** One of the most significant challenges with early CB1 tracers was their high lipophilicity, resulting in high nonspecific binding in the brain and a low signal-to-noise ratio. **JHU-75528** was specifically developed to have a more favorable lipophilicity (LogD7.4), which is crucial for good blood-brain barrier penetration without excessive retention in fatty tissues. This optimized lipophilicity contributes to lower nonspecific binding and a clearer imaging signal.

- **Higher Binding Potential:** **JHU-75528** exhibits a good binding potential (BP) in brain regions with high CB1 receptor density.[1] The binding potential is a crucial parameter in PET imaging that reflects the density of available receptors. A higher BP allows for more accurate quantification of receptor levels. In baboon studies, [¹¹C]**JHU-75528** showed a binding potential in the putamen of 1.3-1.5, a significant improvement over many earlier tracers.[1]
- **Improved Signal-to-Noise Ratio:** The combination of optimized lipophilicity and good binding potential results in a superior signal-to-noise ratio for **JHU-75528**. This is evident in the high ratio of specific binding in CB1-rich regions (e.g., striatum) to nonspecific binding in regions with low CB1 density (e.g., brain stem). In mice, the ratio of striatum to brain stem uptake for [¹¹C]**JHU-75528** was found to be 3.4.[1]
- **Favorable Kinetics:** [¹¹C]**OMAR** exhibits reversible binding kinetics that are suitable for quantitative modeling within a typical PET scan duration.[2] This allows for the reliable estimation of key parameters like the total distribution volume (VT), which is related to the density of receptors.
- **High Specificity and Selectivity:** In vivo studies have demonstrated that **JHU-75528** binding is specific and selective for the CB1 receptor. Pre-treatment with a CB1 receptor antagonist, rimonabant, effectively blocks the specific binding of [¹¹C]**JHU-75528**, while non-cannabinoid drugs do not significantly affect its binding.[1]

Comparative Data of CB1 PET Tracers

The following tables summarize the quantitative data for **JHU-75528** ([¹¹C]**OMAR**) and other notable CB1 receptor PET tracers.

Tracer	In Vitro Binding Affinity (K _i , nM)	Lipophilicity (LogD _{7.4})
[¹¹ C] JHU-75528 ([¹¹ C] OMAR)	11 ± 7	4.3
[¹¹ C] MePPEP	0.6	4.8
[¹⁸ F] FMPEP-d₂	~0.19 (K _b)	4.24
[¹⁸ F] MK-9470	0.7 (IC ₅₀)	Not explicitly found
[¹¹ C] SD5024	0.47	3.79

Table 1: In Vitro Properties of CB1 PET Tracers. This table compares the binding affinity and lipophilicity of **JHU-75528** with other CB1 tracers. A lower K_i value indicates higher binding affinity. The LogD7.4 value is a measure of lipophilicity at physiological pH.

Tracer	Brain Uptake (Peak SUV)	Distribution Volume (VT) in Human Brain	Test-Retest Variability
[¹¹ C]JHU-75528 ([¹¹ C]OMAR)	1.5 - 3	0.79 - 1.82	~9%
[¹¹ C]MePPEP	~6	High	10% - 20%
[¹⁸ F]FMPEP-d ₂	High	High	9% - 17%
[¹⁸ F]MK-9470	Moderate	Moderate	7% - 35%
[¹¹ C]SD5024	1.5 - 3	Moderate	22%

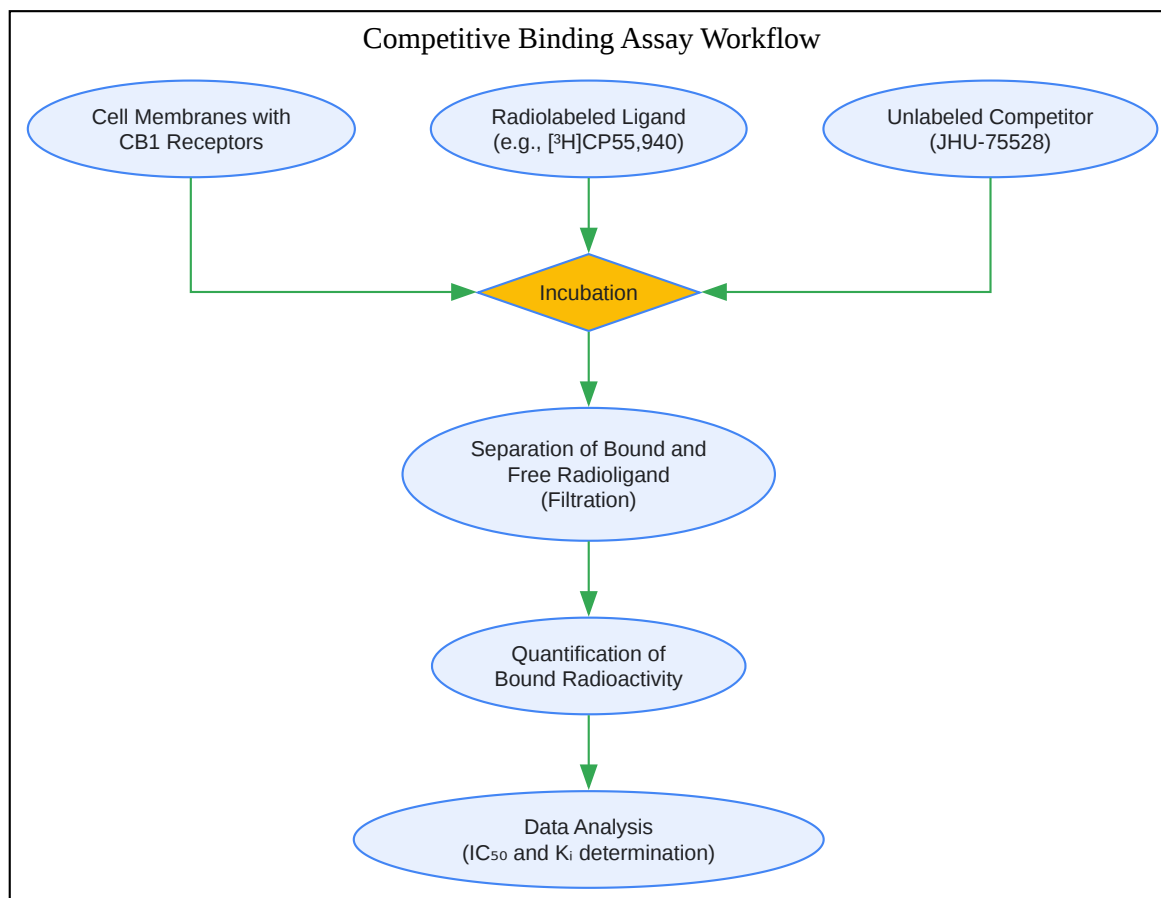
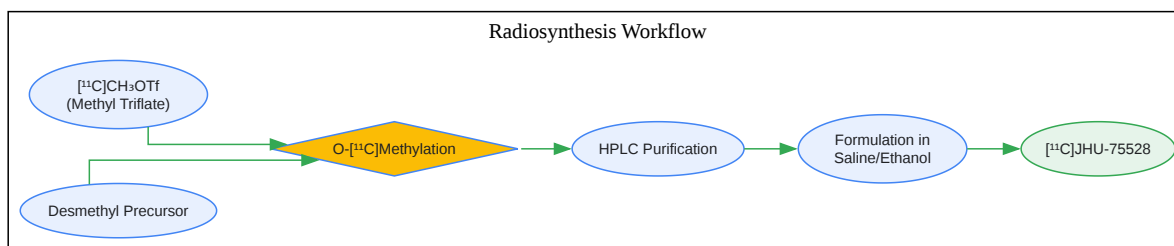
Table 2: In Vivo Imaging Characteristics of CB1 PET Tracers. This table presents a comparison of the in vivo performance of **JHU-75528** and other tracers in human PET studies. SUV (Standardized Uptake Value) is a semi-quantitative measure of tracer uptake. VT (Total Distribution Volume) is a quantitative measure of tracer binding. Lower test-retest variability indicates higher reliability.

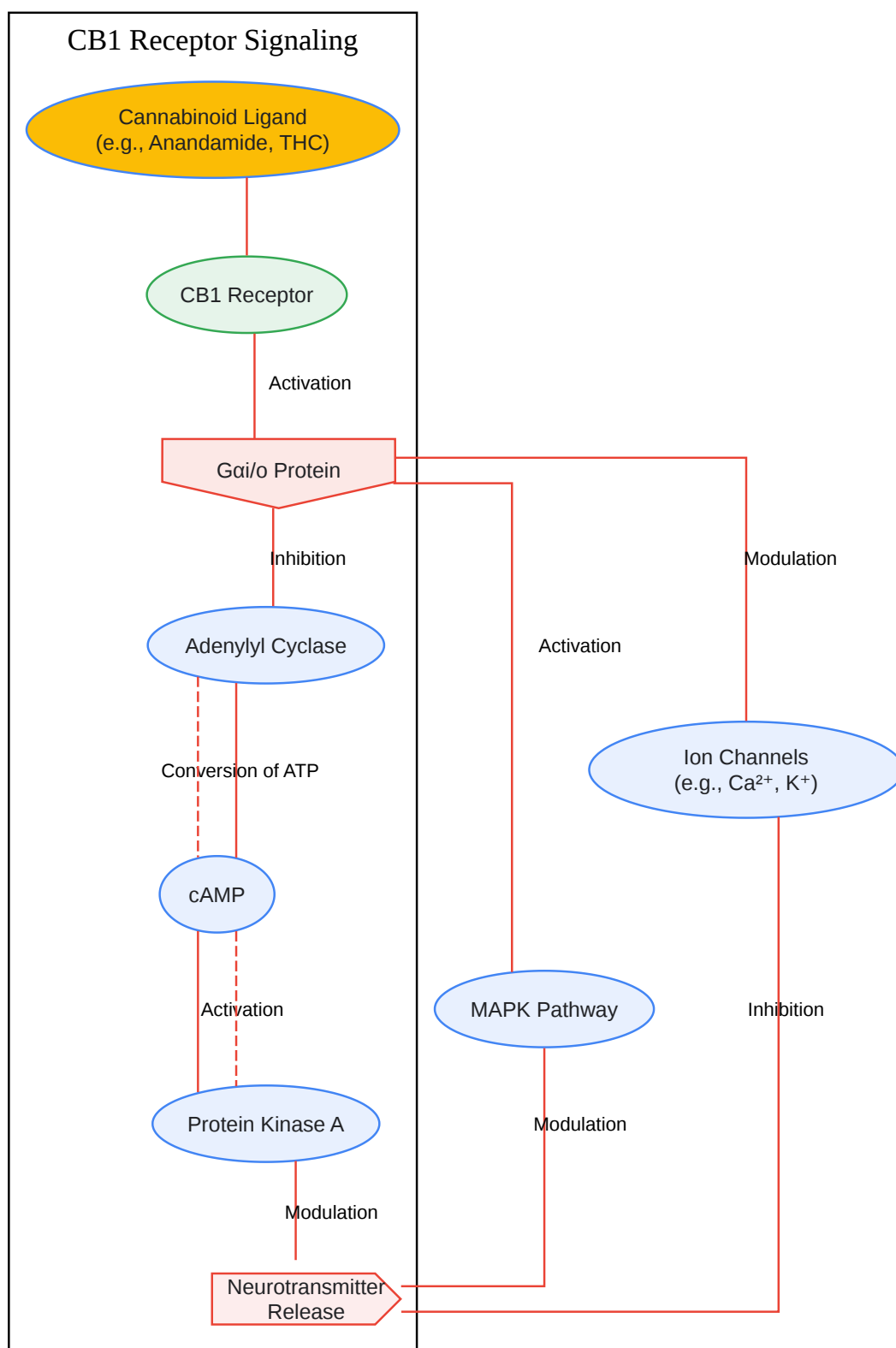
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **JHU-75528**.

Radiosynthesis of [¹¹C]JHU-75528 ([¹¹C]OMAR)

The radiosynthesis of [¹¹C]OMAR is typically performed via O-[¹¹C]methylation of its corresponding desmethyl precursor.





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